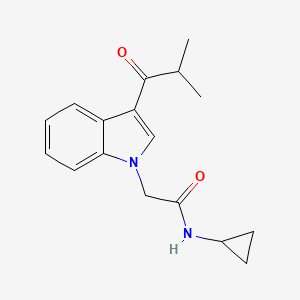![molecular formula C18H24N2O2 B5984899 2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5984899.png)
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol, also known as FUBPAM, is a chemical compound that belongs to the family of piperazine derivatives. It is a psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol has been studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective effects and can enhance cognitive function. This compound has also been studied for its potential use as an antidepressant and anxiolytic.
Mécanisme D'action
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol acts as a selective agonist for the dopamine D3 receptor and the serotonin 5-HT1A receptor. It also has affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor. The activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function and memory retention in animal studies. It also has neuroprotective effects and can reduce the damage caused by oxidative stress. This compound has been shown to increase the release of dopamine and serotonin, which can improve mood and reduce anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, it also has limitations, including its potential toxicity and the need for specialized equipment and facilities to handle the compound safely.
Orientations Futures
There are several future directions for the study of 2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol, including its potential therapeutic applications in the treatment of neurological disorders. Further research is needed to determine the optimal dosage and administration method for this compound, as well as its long-term safety profile. Additionally, the development of new derivatives of this compound with improved selectivity and potency may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-{4-[2-(2-furyl)benzyl]-1-methyl-2-piperazinyl}ethanol involves the reaction of 2-(2-furyl)benzaldehyde with 1-methylpiperazine in the presence of ethanol. The resulting product is then reduced with sodium borohydride to produce this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Propriétés
IUPAC Name |
2-[4-[[2-(furan-2-yl)phenyl]methyl]-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-19-9-10-20(14-16(19)8-11-21)13-15-5-2-3-6-17(15)18-7-4-12-22-18/h2-7,12,16,21H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQVYXMPLLSXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=CC=CC=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3-methylbenzyl)-2-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5984826.png)
![2-chloro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B5984829.png)
![1-cyclopentyl-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5984843.png)
amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984849.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B5984852.png)
![1-(cyclohexylmethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984857.png)
![2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5984866.png)
![1-(3-methoxyphenyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5984868.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5984870.png)

![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-thienylmethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5984929.png)
